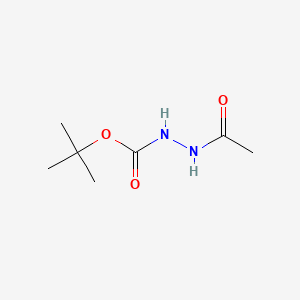

Hydrazinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester

Description

Hydrazinecarboxylic acid esters are a class of compounds characterized by a hydrazine backbone functionalized with carboxylic acid ester groups. The compound Hydrazinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester (hereafter referred to as the "target compound") features a hydrazinecarboxylic acid core with an acetyl substituent on the hydrazine nitrogen and a 1,1-dimethylethyl (tert-butyl) ester group. This structure confers unique reactivity, stability, and solubility properties, making it valuable in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name |

tert-butyl N-acetamidocarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-5(10)8-9-6(11)12-7(2,3)4/h1-4H3,(H,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKMRSZXDDOMEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetylhydrazinecarboxylic acid tert-butyl ester typically involves the reaction of tert-butyl alcohol with hydrazine derivatives. One common method includes the reaction of tert-butyl alcohol with hydrazinecarboxylic acid in the presence of a catalyst such as boron trifluoride etherate . Another method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions .

Industrial Production Methods

Industrial production of N’-acetylhydrazinecarboxylic acid tert-butyl ester often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of anhydrous magnesium sulfate as a catalyst and tert-butanol as a reactant is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N’-acetylhydrazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, acid chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include various hydrazine derivatives, which are crucial intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

Hydrazine derivatives have been widely studied for their potential as pharmaceutical agents. The compound's structure allows it to act as a precursor for the synthesis of various bioactive molecules. Research has indicated that hydrazine derivatives can exhibit anti-tumor and anti-inflammatory properties, making them candidates for further investigation in cancer therapy and inflammatory diseases .

2. Antimicrobial Activity

Studies have shown that hydrazinecarboxylic acid esters possess antimicrobial properties. This makes them suitable for developing new antibiotics or preservatives in pharmaceutical formulations. Their effectiveness against a range of pathogens highlights their potential in combating antibiotic resistance .

Agricultural Applications

1. Pesticide Formulation

Hydrazine derivatives are being explored as active ingredients in pesticide formulations due to their ability to disrupt biological processes in pests. The specific ester form of hydrazinecarboxylic acid can enhance the stability and efficacy of pesticide products, providing a more effective solution for pest management in agriculture .

2. Plant Growth Regulators

Research indicates that compounds like hydrazinecarboxylic acid can be utilized as plant growth regulators. They can influence plant metabolism and growth patterns, which could lead to increased agricultural yields under certain conditions .

Material Science Applications

1. Polymer Chemistry

In material science, hydrazine derivatives are used as intermediates in the synthesis of polymers. Their reactivity allows them to participate in condensation reactions that form cross-linked networks, contributing to the development of durable materials with specific properties tailored for industrial applications .

2. Corrosion Inhibitors

Hydrazine derivatives have shown promise as corrosion inhibitors in various industrial applications. Their ability to form protective films on metal surfaces can significantly reduce corrosion rates, making them valuable in preserving infrastructure and machinery .

Case Studies

Mechanism of Action

The mechanism of action of N’-acetylhydrazinecarboxylic acid tert-butyl ester involves its role as a protecting group in organic synthesis. It forms stable intermediates that can be selectively deprotected under mild conditions, facilitating the synthesis of complex molecules . The compound’s molecular targets include carboxylic acids and amino acids, where it forms esters and amides through nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Hydrazine Nitrogen

Hydrazinecarboxylic acid, 2-(3-furanylmethyl)-, 1,1-dimethylethyl ester (CAS 150767-03-6, C₁₀H₁₆N₂O₃) Substituent: 3-Furanylmethyl group replaces the acetyl group. The bulkier substituent may reduce nucleophilicity compared to the acetyl group .

Hydrazinecarboxylic acid, 2-[5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (CAS 133081-26-2, C₁₅H₁₈N₄O₆) Substituent: Pyridinyl-linked succinimidyl ester. This compound is suited for crosslinking applications, unlike the acetylated target compound .

2-(Phenylmethyl)-hydrazinecarboxylic acid, 1,1-dimethylethyl ester

- Substituent : Benzyl group.

- Impact : Increased lipophilicity due to the phenyl group, favoring solubility in organic solvents. The benzyl group may also enhance steric hindrance, slowing hydrolysis rates compared to acetyl .

Ester Group Variations

Hydrazinecarboxylic acid, 1,1-dimethyl ester (CAS 925-83-7, C₃H₈N₂O₂)

- Ester Group : Methyl instead of tert-butyl.

- Impact : Methyl esters hydrolyze faster due to lower steric hindrance. The tert-butyl group in the target compound improves stability under acidic or aqueous conditions, making it preferable for stepwise syntheses .

Ethyl hydrazinocarboxylate (CAS 4114-31-2, C₃H₈N₂O₂) Ester Group: Ethyl. Impact: Ethyl esters offer intermediate stability between methyl and tert-butyl. The tert-butyl group in the target compound provides superior protection in multi-step reactions .

Physicochemical Properties

Biological Activity

Hydrazinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester (CAS No. 90271-04-8) is a compound of interest in various fields, particularly in medicinal chemistry and agricultural applications. Its molecular formula is with a molecular weight of approximately 174.20 g/mol. This article explores the biological activities associated with this compound, including its potential therapeutic effects and toxicity profiles.

- Molecular Formula :

- Molecular Weight : 174.20 g/mol

- Appearance : Typically appears as a colorless liquid or solid depending on purity and conditions.

Biological Activity Overview

Hydrazine derivatives have been studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound has not been extensively documented in the literature; however, related compounds suggest several potential activities.

Anticancer Activity

Several studies have indicated that hydrazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example:

- Mechanism : Hydrazine compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival.

- Case Study : A study demonstrated that a hydrazine derivative showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment.

Antimicrobial Activity

Hydrazine derivatives have also been evaluated for their antimicrobial properties:

- Mechanism : They may disrupt bacterial cell membranes or inhibit essential enzymes.

- Case Study : A derivative exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria in vitro.

Toxicity Profile

The safety assessment of hydrazine derivatives is critical due to their potential toxicity:

- Acute Toxicity : Some hydrazines are known to be toxic and carcinogenic; therefore, careful evaluation is needed.

- Chronic Exposure : Long-term exposure studies are necessary to determine the potential for mutagenicity or reproductive toxicity.

Research Findings

A summary of relevant studies on hydrazine derivatives is presented below:

Q & A

Basic Question: What analytical methods are recommended for assessing the purity and stability of tert-butyl carbazate in research settings?

Methodological Answer:

Reverse-phase (RP) HPLC with a Newcrom R1 column (3–5 µm particle size) is a standard method for purity analysis. The mobile phase typically includes acetonitrile (MeCN), water, and phosphoric acid (0.1% v/v). For mass spectrometry (MS)-compatible applications, replace phosphoric acid with formic acid (0.1% v/v). Adjust column dimensions (e.g., 50–150 mm length) and flow rates (0.5–2.0 mL/min) based on analytical or preparative needs. Stability studies should monitor degradation under varying pH, temperature, and light exposure, with periodic HPLC reinjection .

Advanced Question: How can synthetic routes for tert-butyl carbazate derivatives be optimized for radiopharmaceutical labeling applications?

Methodological Answer:

Derivatization strategies often target the hydrazine moiety for functionalization. For example, coupling tert-butyl carbazate with NHS-activated esters (e.g., succinimidyl-N-Boc-Hynic ligand) enables technetium-99m (99mTc) labeling. Key steps include:

Reaction Optimization : Use anhydrous DMF or THF under inert atmosphere to minimize hydrolysis.

Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC.

Quality Control : Confirm radiochemical purity via radio-HPLC and stability in physiological buffers.

This approach is critical for developing tumor-targeting probes or diagnostic agents .

Basic Question: What safety protocols are essential when handling tert-butyl carbazate in laboratory environments?

Methodological Answer:

Due to the carcinogenic potential of hydrazine derivatives (classified by IARC and EPA):

Exposure Limits : Adhere to NIOSH recommendations (0.03 ppm for hydrazine over 2 hours).

PPE : Use nitrile gloves, lab coats, and fume hoods for all procedures.

Waste Disposal : Neutralize residues with 10% HCl before disposal in designated hazardous waste containers.

Emergency Measures : Immediate decontamination with water for skin contact and medical evaluation for inhalation exposure .

Advanced Question: How can researchers resolve discrepancies in chromatographic data for tert-butyl carbazate during method validation?

Methodological Answer:

Common discrepancies (e.g., peak tailing, retention time shifts) arise from:

Column Variability : Test multiple column batches or switch to mixed-mode columns (Newcrom A/B series) to mitigate silanol activity effects.

Mobile Phase pH : Adjust phosphoric acid concentration (±0.05% v/v) to stabilize ionization.

Sample Preparation : Ensure complete dissolution in MeCN/water (70:30) and filter (0.22 µm) to remove particulates.

Cross-validate with NMR (1H/13C) or FTIR to confirm structural integrity if impurities persist .

Advanced Question: What mechanistic insights guide the synthesis of hydrazinecarboxylic acid esters for heterocyclic compound development?

Methodological Answer:

The Boc-protected hydrazine group in tert-butyl carbazate serves as a precursor for heterocycles (e.g., triazoles, pyridazines):

Cyclization Reactions : Reflux with acetic acid (3–4 hours) forms triazoloquinazoline cores via intramolecular dehydration.

Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate hydrazone formation in coupling reactions.

Chiral Applications : Employ asymmetric catalysis (e.g., chiral phosphoric acids) for enantioselective synthesis of sphingoid analogs.

Monitor reaction progress via TLC (EtOAc/hexane, 1:1) and characterize products using HRMS and X-ray crystallography .

Basic Question: What spectroscopic techniques are most reliable for characterizing tert-butyl carbazate?

Methodological Answer:

NMR : 1H NMR (CDCl₃, 400 MHz): δ 1.44 (s, 9H, t-Bu), 6.20 (s, 2H, NH₂).

FTIR : Peaks at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O).

MS : ESI-MS (positive mode): m/z 133.1 [M+H]+.

Cross-reference with CAS registry data (MFCD00007593) and PubChem CID 70091 for validation .

Advanced Question: How does tert-butyl carbazate’s LogP value (-0.154) influence its pharmacokinetic profiling in drug discovery?

Methodological Answer:

The low LogP indicates high hydrophilicity, necessitating structural modifications for membrane permeability:

Prodrug Design : Esterify with lipophilic groups (e.g., benzyl, palmitoyl) to enhance bioavailability.

Salt Formation : Prepare hydrochloride salts to improve solubility in aqueous buffers.

In Silico Modeling : Use QSPR models to predict ADMET properties and guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.